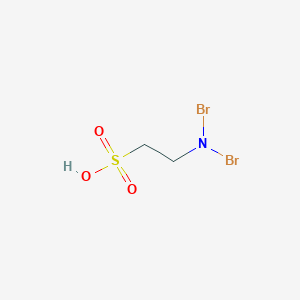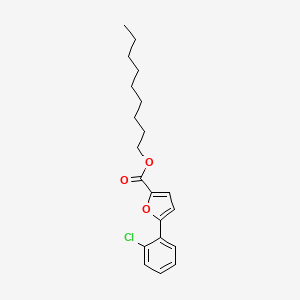
2-(Dodecanoyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecanoyloxy)benzoic acid is an organic compound that belongs to the class of esters. It is derived from benzoic acid and dodecanoic acid (also known as lauric acid). This compound is characterized by its ester linkage, which connects the benzoic acid moiety to the dodecanoic acid chain. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoyloxy)benzoic acid typically involves the esterification of benzoic acid with dodecanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient removal of by-products. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency and selectivity of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecanoyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and dodecanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3).
Major Products
Hydrolysis: Benzoic acid and dodecanoic acid.
Reduction: Benzyl alcohol and dodecanol.
Substitution: Nitrobenzoic acid derivatives, halobenzoic acid derivatives.
Applications De Recherche Scientifique
2-(Dodecanoyloxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the benzoic acid moiety.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 2-(Dodecanoyloxy)benzoic acid is primarily related to its hydrolysis. In biological systems, esterases can catalyze the hydrolysis of the ester linkage, releasing benzoic acid and dodecanoic acid. Benzoic acid is known for its antimicrobial properties, which can inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Comparaison Avec Des Composés Similaires
2-(Dodecanoyloxy)benzoic acid can be compared with other ester compounds derived from benzoic acid and fatty acids. Similar compounds include:
2-(Hexanoyloxy)benzoic acid: Derived from benzoic acid and hexanoic acid.
2-(Octanoyloxy)benzoic acid: Derived from benzoic acid and octanoic acid.
2-(Decanoyloxy)benzoic acid: Derived from benzoic acid and decanoic acid.
Uniqueness
The uniqueness of this compound lies in the length of its fatty acid chain (dodecanoic acid), which imparts distinct physical and chemical properties. The longer chain length can enhance its hydrophobicity and influence its solubility and melting point, making it suitable for specific applications in cosmetics and pharmaceuticals.
Propriétés
| 169755-63-9 | |
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-dodecanoyloxybenzoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-10-15-18(20)23-17-14-12-11-13-16(17)19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) |
Clé InChI |
BXDMLFBJTYUIJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)



